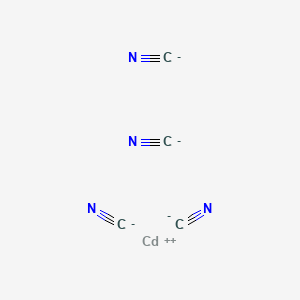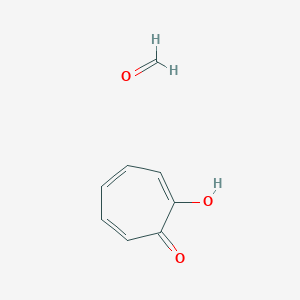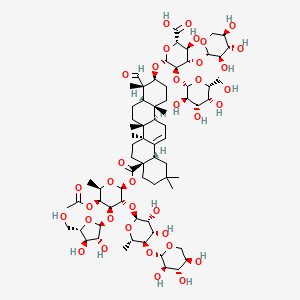
2-Pentanone, 3-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 3-(phenylmethylene)-, also known as (E)-3-ethyl-4-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H14O. It is a volatile organic compound (VOC) that has been identified in various biological and chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for 2-Pentanone, 3-(phenylmethylene)- are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions with appropriate scaling of reagents and reaction conditions.
化学反応の分析
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Pentanone, 3-(phenylmethylene)- has been studied for its antifungal properties, particularly in inhibiting the growth of Fusarium solani, a major disease fungus
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies related to fungal inhibition and microbial interactions.
Industry: Use in protecting artifacts and materials from fungal damage.
作用機序
The antifungal mechanism of 2-Pentanone, 3-(phenylmethylene)- involves the inhibition of fungal growth through the production of VOCs. These VOCs result in the upregulation of genes related to ribosome biogenesis and oxidative phosphorylation, while downregulating genes associated with cell cycle, meiosis, DNA replication, and autophagy . This disruption of essential cellular processes leads to the inhibition of fungal growth.
類似化合物との比較
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with antifungal properties.
Acetone: A commonly used solvent with similar volatility.
3-Pentanone: A related ketone with similar chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific antifungal activity and its ability to inhibit fungal growth through the production of VOCs. Its molecular structure allows it to interact with fungal cells in a way that disrupts essential cellular processes, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
69390-24-5 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
InChIキー |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
異性体SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
正規SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)






